molecular formula C20H17NO6 B1666979 Bicuculline CAS No. 485-49-4

Bicuculline

Cat. No. B1666979
CAS RN: 485-49-4
M. Wt: 367.4 g/mol
InChI Key: IYGYMKDQCDOMRE-ZWKOTPCHSA-N
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Description

Bicuculline is a light-sensitive competitive antagonist of GABAA receptors . It was originally identified in 1932 in plant alkaloid extracts and has been isolated from Dicentra cucullaria, Adlumia fungosa, Fumariaceae, and several Corydalis species .


Synthesis Analysis

The convulsant alkaloid bicuculline continues to be investigated more than 40 years after the first publication of its action as an antagonist of receptors for the inhibitory neurotransmitter GABA . This historical perspective highlights key aspects of the discovery of bicuculline as a GABA antagonist and the sustained interest in this and other GABA antagonists .


Molecular Structure Analysis

Bicuculline is a benzylisoquinoline alkaloid that is 6-methyl-5,6,7,8-tetrahydro [1,3]dioxolo [4,5-g]isoquinoline which is substituted at the 5-pro-S position by a (6R)-8-oxo-6,8-dihydrofuro [3,4-e] [1,3]benzodioxol-6-yl group . The crystal and molecular structure of the phthalide isoquinoline alkaloid bicuculline has been determined by X-ray diffraction methods .


Chemical Reactions Analysis

Bicuculline acts by blocking GABA receptors, specifically those associated with GABAA receptor ion channels . It is used for analysis of GABA function of the human nervous system .


Physical And Chemical Properties Analysis

Bicuculline has a molecular formula of C20H17NO6 and a molecular weight of 367.4 g/mol . It is a benzylisoquinoline alkaloid .

Scientific Research Applications

  • Auditory Cortex Response in Bats Bicuculline application affects the auditory response in the auditory cortex of bats, altering discharge patterns and response latencies of cortical neurons. This suggests bicuculline's role in modulating auditory processing and neuron response characteristics (Chen & Jen, 2000).

  • Inhibition in Visual Cortex Bicuculline's application in cats' visual cortex shows its impact on inhibitory processes related to the directional selectivity of cortical cells. It demonstrates how bicuculline can be used to study neural inhibitory mechanisms (Sillito, 1977).

  • Spinal Cord Allodynia Topical bicuculline application to the rat spinal cord induces localized allodynia, mediated by spinal prostaglandins. This research highlights bicuculline's role in studying abnormal sensory processing and pain mechanisms (Zhang, Hefferan, & Loomis, 2001).

  • Dopamine Release in the Nucleus Accumbens Bicuculline increases dopamine release in the nucleus accumbens of rats, providing insights into the regulation of dopamine and its role in neural circuits and neurotransmitter systems (Yan, 1999).

  • Spinal Cord Physiology in Frogs The effects of bicuculline on the frog's isolated spinal cord, including its excitatory effects and antagonism of GABA, offer insights into spinal cord physiology and neurotransmitter function (Davidoff, 1972).

  • Lateral Geniculate Nucleus Response Bicuculline affects the cat's lateral geniculate nucleus neurones' response to visual stimuli, indicating its utility in studying the role of GABAergic inhibition in visual processing (Berardi & Morrone, 1984).

  • Frequency Selectivity in Bat Inferior Colliculus In bats, bicuculline application alters frequency tuning curves of inferior collicular neurons, suggesting its role in auditory frequency selectivity and the contribution of GABAergic inhibition (Jen, Wu, Luan, & Zhou, 2002).

  • Neuronal Excitation by Acetylcholine Bicuculline enhances excitation of central neurones induced by acetylcholine, providing a framework for understanding neurotransmitter interactions and synaptic transmission (Miller & Mclennan, 1974).

Safety And Hazards

Bicuculline is hazardous and can be fatal if inhaled. It is toxic if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Bicuculline continues to be investigated for its action as an antagonist of receptors for the inhibitory neurotransmitter GABA . There are still surprises in store as the study of GABA receptors evolves .

properties

IUPAC Name

(6R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGYMKDQCDOMRE-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042687
Record name Bicuculline
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bicuculline

CAS RN

485-49-4
Record name Bicuculline
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Record name bicuculline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66,500
Citations
GAR Johnston - British journal of pharmacology, 2013 - Wiley Online Library
… bicuculline include gabazine, salicylidene salicylhydrazide, RU5135 and 4-(3-biphenyl-5-(4-piperidyl)-3-isoxazole. Bicuculline … receptors are susceptible to bicuculline. In addition, not …
Number of citations: 185 bpspubs.onlinelibrary.wiley.com
V Seutin, SW Johnson - Trends in pharmacological sciences, 1999 - cell.com
… (bicuculline methiodide, methochloride and methobromide, which we will refer to as BIC salts) were made available. The base of bicuculline … the interaction of bicuculline and SR95531 …
Number of citations: 124 www.cell.com
D Garabadu, S Krishnamurthy - Pharmaceutical biology, 2017 - Taylor & Francis
… of bicuculline (2.0 mg/kg, ip) in experimental T2DM rats. … Metformin and/or bicuculline or wortmannin were administered once … but not with bicuculline co-administration in T2DM animals. …
Number of citations: 64 www.tandfonline.com
DW Straughan, MJ Neal, MA Simmonds, GGS Collins… - Nature, 1971 - nature.com
… of its combination with the GABA receptor, bicuculline might also affect the removal … bicuculline on the responses of neurones to GABA and have also estimated the effects of bicuculline …
Number of citations: 112 www.nature.com
S Ueno, J Bracamontes, C Zorumski… - Journal of …, 1997 - Soc Neuroscience
… subunits, both bicuculline and gabazine … bicuculline competes for binding at the steroid or barbiturate sites. The data are consistent with a model in which both gabazine and bicuculline …
Number of citations: 316 www.jneurosci.org
EJ Heyer, LM Nowak, RL Macdonald - Neurology, 1981 - AAN Enterprises
The convulsant bicuculline (BICUC) had both synaptic and nonsynaptic actions on mouse spinal cord neurons in primary dissociated cell culture. BICUC antagonized postsynaptic …
Number of citations: 102 n.neurology.org
SC Steffensen, SJ Henriksen - Brain research, 1991 - Elsevier
… The effects of microiontophoretically applied baclofen, bicuculline and phaclofen were … , bicuculline, increased PS amplitudes in both regions. Neither baclofen nor bicuculline had …
Number of citations: 101 www.sciencedirect.com
S Shimada, G Cutting, GR Uhl - Molecular pharmacology, 1992 - ASPET
Xenopus oocyte expression of the recently cloned gamma-aminobutyric acid (GABA) rho 1 receptor subunit cDNA yields a pharmacologic profile characteristic of the GABAc responses …
Number of citations: 277 molpharm.aspetjournals.org
R Khawaled, A Bruening-Wright, JP Adelman, J Maylie - Pflügers Archiv, 1999 - Springer
… employ a methyl derivative of bicuculline (bicuculline-m), a … bicuculline-m may not be specific for GABAA receptors and may also block the slow AHP. Therefore, the effects of bicuculline-…
Number of citations: 202 link.springer.com
RW Olsen, M Ban, T Miller - Brain research, 1976 - Elsevier
… of low doses of bicuculline is … bicuculline is hydrolyzed at its lactone moiety to the less active compound bicucine; this could lead to under-estimates of the biological activity of bicuculline…
Number of citations: 119 www.sciencedirect.com

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